
4-Methylquinoline-2-carboxamide
説明
4-Methylquinoline-2-carboxamide is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用機序
Future research will focus on understanding the mechanism of action of 4-Methylquinoline-2-carboxamide at a molecular level.
3. Toxicity Studies: Future research will focus on understanding the toxicity of this compound at different concentrations and in different cell types.
4. Structure-Activity Relationship: Future research will focus on understanding the relationship between the structure of this compound and its biological activity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. Future research will focus on developing drugs based on this compound, understanding its mechanism of action, and exploring its potential in a wide range of diseases.
実験室実験の利点と制限
4-Methylquinoline-2-carboxamide has a number of advantages and limitations for use in lab experiments. Some of the key advantages include:
1. High Potency: this compound is a highly potent compound that can be used at low concentrations.
2. Versatility: this compound can be used to study a wide range of biological processes.
3. Stability: this compound is a stable compound that can be stored for long periods of time.
Some of the limitations of using this compound in lab experiments include:
1. Toxicity: this compound can be toxic at high concentrations.
2. Solubility: this compound is not very soluble in water, which can make it difficult to work with in some experiments.
3. Specificity: this compound may not be specific to a particular biological process, which can make it difficult to interpret results.
将来の方向性
There are a number of future directions for research on 4-Methylquinoline-2-carboxamide. Some of the key areas of research include:
1. Drug Development: this compound has potential as a therapeutic agent for a number of different diseases. Future research will focus on developing drugs based on this compound.
2.
科学的研究の応用
4-Methylquinoline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. Some of the key areas of research where this compound has been used include:
1. Cancer Research: this compound has been found to possess anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Disorders: this compound has been found to possess neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
3. Infectious Diseases: this compound has been found to possess anti-viral and anti-bacterial properties. It has been shown to inhibit the replication of viruses and bacteria.
特性
IUPAC Name |
4-methylquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPWISLTWLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184938 | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30958-79-3 | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




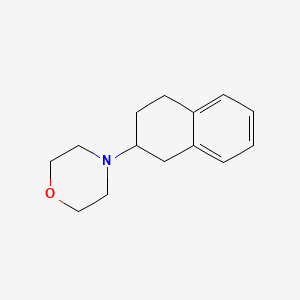

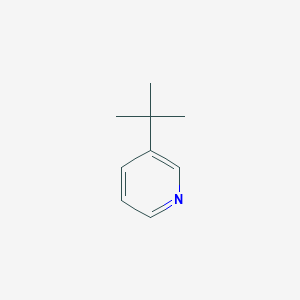

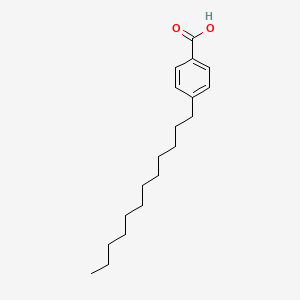


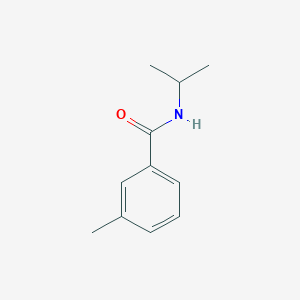
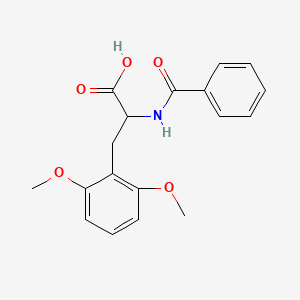
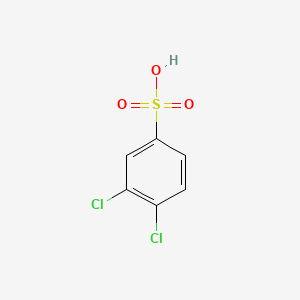
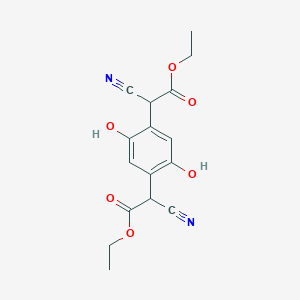

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)